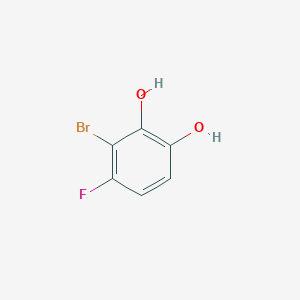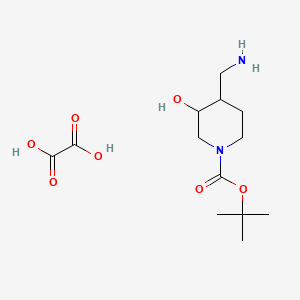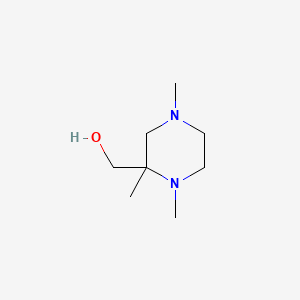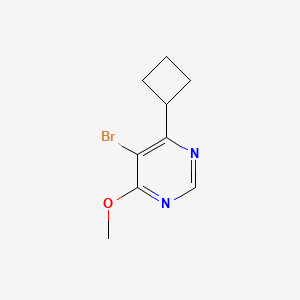
3-Bromo-4-fluorobenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2 and a molecular weight of 207.00 g/mol . This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups positioned ortho to each other. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluorocatechol (4-fluorobenzene-1,2-diol) using bromine or a bromine source under controlled conditions . The reaction proceeds as follows:
-
Bromination: : 4-Fluorocatechol is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield this compound.
C6H4(OH)2F+Br2→C6H3(OH)2BrF+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-1,2-benzoquinone.
Reduction: Formation of 3-Bromo-4-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluorobenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-fluorobenzene-1,2-diol
- 1-Bromo-3-fluorobenzene
- 4-Fluorocatechol
Uniqueness
3-Bromo-4-fluorobenzene-1,2-diol is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and fluorine atoms, along with two hydroxyl groups, allows for a wide range of chemical modifications and applications that are not possible with simpler benzene derivatives.
Propiedades
Fórmula molecular |
C6H4BrFO2 |
|---|---|
Peso molecular |
207.00 g/mol |
Nombre IUPAC |
3-bromo-4-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4BrFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
Clave InChI |
IYEKHXCNXQMKSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)

![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)






![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)



